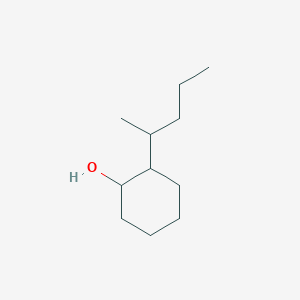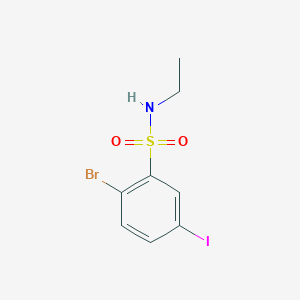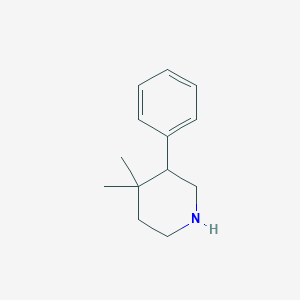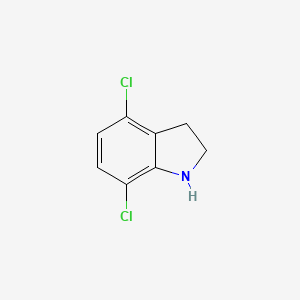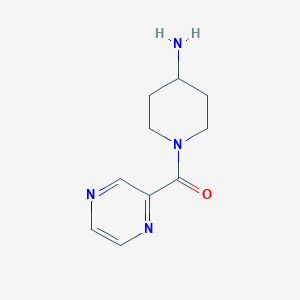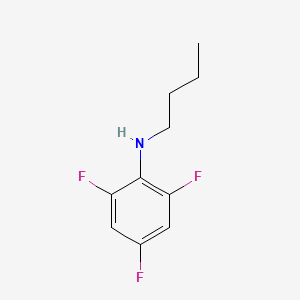
N-butyl-2,4,6-trifluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2,4,6-trifluoroaniline: is an organic compound with the molecular formula C₁₀H₁₂F₃N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms at the 2, 4, and 6 positions, and the amino group is substituted with an N-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the common methods to synthesize N-butyl-2,4,6-trifluoroaniline involves the Suzuki-Miyaura coupling reaction.
Multistep Synthesis: Another approach involves a multistep synthesis starting from benzene derivatives.
Industrial Production Methods: The industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-butyl-2,4,6-trifluoroaniline can undergo nucleophilic substitution reactions due to the presence of the trifluoro groups, which make the benzene ring more reactive towards nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of nitroso or nitro compounds.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Scientific Research Applications
Chemistry:
Building Block: N-butyl-2,4,6-trifluoroaniline is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs due to its unique structural properties.
Industry:
Mechanism of Action
The mechanism by which N-butyl-2,4,6-trifluoroaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoro groups enhance the compound’s ability to form hydrogen bonds and interact with biological molecules, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
2,4,6-Trifluoroaniline: Similar structure but lacks the N-butyl group.
N-butyl-aniline: Similar structure but lacks the trifluoro groups.
Uniqueness: N-butyl-2,4,6-trifluoroaniline is unique due to the presence of both the N-butyl and trifluoro groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-butyl-2,4,6-trifluoroaniline |
InChI |
InChI=1S/C10H12F3N/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6,14H,2-4H2,1H3 |
InChI Key |
OXAMGDZUEYBESO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


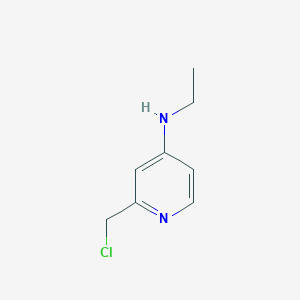
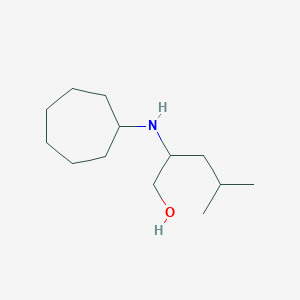
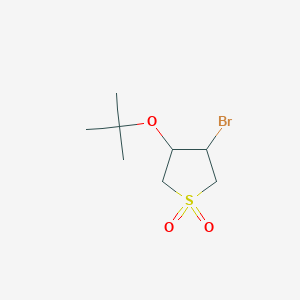
![7-chloro-3-cyclopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13282359.png)
![(3-Methylbutan-2-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13282366.png)

![7-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13282382.png)
